molecular formula C9H13NO B1268279 3-Anilino-1-propanol CAS No. 31121-11-6

3-Anilino-1-propanol

Cat. No. B1268279
CAS RN: 31121-11-6
M. Wt: 151.21 g/mol
InChI Key: GZYBSURBYCLNSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 3-Anilino-1-propanol often involves microbial or chemical processes to produce propanol derivatives from renewable resources. Walther and François (2016) discuss the microbial production of propanol, highlighting synthetic propanol-producing pathways and optimization of fermentation conditions for improved process performance (Walther & François, 2016). Although this does not directly address 3-Anilino-1-propanol, it provides a context for understanding the production of similar compounds.

Scientific Research Applications

Pyrolytic Reactions

3-Anilino-1-propanol derivatives have been studied for their behavior in gas-phase pyrolytic reactions. These reactions typically follow a first-order rate equation and involve retro-ene processes, leading to the formation of N-substituted aniline and carbonyl compounds. Such studies contribute to a deeper understanding of reaction mechanisms and kinetics in organic chemistry (Ibrahim et al., 2007).

Pyrolysis Mechanisms

The gas-phase pyrolytic decomposition mechanisms of 3-anilino-1-propanol have been explored using density functional theory. These investigations reveal multiple reaction channels, including direct pyrolytic decomposition and indirect channels involving ring-like intermediates. Such studies are significant in theoretical chemistry, providing insights into the behavior of organic molecules under thermal conditions (Zhao et al., 2009).

Molecular Interaction Studies

Research on mixtures of 1-propanol with aniline derivatives, including 3-chloroaniline, has been conducted to understand their dielectric properties. This research, using time domain reflectometry, sheds light on the molecular interactions and association between aniline and alcohol molecules, which is important in the field of physical chemistry and material science (Rana et al., 2003).

Safety And Hazards

3-Anilino-1-propanol causes skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin irritation occurs or eye irritation persists .

properties

IUPAC Name

3-anilinopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c11-8-4-7-10-9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYBSURBYCLNSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046875
Record name 3-Anilinopropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Anilino-1-propanol

CAS RN

31121-11-6
Record name 3-Anilinopropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(phenylamino)propan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Anilino-1-propanol
Reactant of Route 2
Reactant of Route 2
3-Anilino-1-propanol
Reactant of Route 3
Reactant of Route 3
3-Anilino-1-propanol
Reactant of Route 4
3-Anilino-1-propanol
Reactant of Route 5
Reactant of Route 5
3-Anilino-1-propanol
Reactant of Route 6
Reactant of Route 6
3-Anilino-1-propanol

Citations

For This Compound
18
Citations
MR Ibrahim, NA Al-Awadi, YA Ibrahim, M Patel… - Tetrahedron, 2007 - Elsevier
3-Anilino-1-propanol derivatives 4a–c, 5a–c, 6a–c containing primary, secondary, and tertiary alcohols and PhNH, PhNMe, and (Ph) 2 N were prepared and subjected to gas-phase …
Number of citations: 6 www.sciencedirect.com
J Zhao, MS Tang, DH Wei, CF Zhao… - … Journal of Quantum …, 2009 - Wiley Online Library
… This article studies the four reaction channels of the title compound 3-anilino-1-propanol R's … of the gas-phase pyrolysis of 3-anilino-1-propanol R. The other three reaction channels' …
Number of citations: 9 onlinelibrary.wiley.com
CS Cho, TK Kim, TJ Kim, SC Shim… - Journal of heterocyclic …, 2002 - Wiley Online Library
… anilines to form 3-anilino-1-propanol, N-alkylation of anilines by 3-anilino-1-propanol to form 1,3… Watanabe and Tsuji reported that 3-anilino-1propanol and 1,3-dianilinopropane are key …
Number of citations: 12 onlinelibrary.wiley.com
CS Cho, NY Lee, HJ Choi, TJ Kim… - Journal of heterocyclic …, 2003 - Wiley Online Library
… reduction of nitroarenes to anilines, propanol group transfer from tris(3-hydroxypropyl)amine to anilines to form 3-anilino-1-propanols, N-alkylation of anilines by 3-anilino-1-propanol to …
Number of citations: 9 onlinelibrary.wiley.com
HH Dib, MR Ibrahim, NA Al‐Awadi… - … Journal of Chemical …, 2008 - Wiley Online Library
… It is worth mentioning that the rate constant of the gas-phase elimination reaction of 3-anilino-1-propanol at 600 K is 5.95 × 10 −5 . This is 42- to 45-times faster than the rate constant of …
Number of citations: 5 onlinelibrary.wiley.com
Y Tsuji, KT Huh, Y Watanabe - The Journal of Organic Chemistry, 1987 - ACS Publications
… The first step in the proposed catalytic cycle is theformation of 3anilino-1 -propanol derivatives (4a) or 2-anilinoethanol derivatives (4b) (path a in Scheme I). In some reactions, …
Number of citations: 181 pubs.acs.org
H Aramoto, Y Obora, Y Ishii - The Journal of Organic Chemistry, 2009 - ACS Publications
… (3b) 3-Anilino-1-propanol (A), which is predictable as a precursor to a quinoline (B), is prepared and the intra- and intermolecular cyclization of A and of A with aniline (4), respectively, is …
Number of citations: 87 pubs.acs.org
CS Cho, DT Kim, TJ Kim, SC Shim - Bulletin of the Korean …, 2003 - koreascience.kr
… at present stage,11 this seems to proceed via a sequence involving initial propanol group transfer from 2 to N-atom of 1a (amine exchange reaction) to form 3-anilino1-propanol (4),1 N-…
Number of citations: 17 koreascience.kr
K Mutai, K Kobayashi - Bulletin of the Chemical Society of Japan, 1981 - journal.csj.jp
Intramolecular rearrangement was induced by light as well as base in a homologous series of 1-(p-nitrophenoxy)-ω-anilinoalkanes, p-O 2 NC 6 H 4 O(CH 2 ) n NHPh(n=2–5), yielding N…
Number of citations: 29 www.journal.csj.jp
AM Al-Etaibi, NA Al-Awadi, MR Ibrahim, YA Ibrahim - Molecules, 2010 - mdpi.com
… Moreover, various 3-anilino-1-propanol derivatives have been shown to undergo gas-phase pyrolysis via retro-ene reactions to give anilines, ethylene and carbonyl compounds, as …
Number of citations: 3 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.